molecular formula C5H4F3N3O2S B2544998 5-(Trifluoromethyl)pyridazine-3-sulfonamide CAS No. 2005712-51-4

5-(Trifluoromethyl)pyridazine-3-sulfonamide

Cat. No. B2544998
CAS RN: 2005712-51-4
M. Wt: 227.16
InChI Key: ICRDLTWGXVVXBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Trifluoromethyl)pyridazine-3-sulfonamide is a chemical compound with the molecular formula C5H4F3N3O2S and a molecular weight of 227.16 . It is a versatile material used in scientific research, with unique properties that allow it to be applied in various fields such as pharmaceuticals and organic synthesis.


Molecular Structure Analysis

The molecular structure of 5-(Trifluoromethyl)pyridazine-3-sulfonamide consists of a pyridazine ring with a trifluoromethyl group at the 5-position and a sulfonamide group at the 3-position . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine derivatives .

Scientific Research Applications

Antibacterial Applications

Sulfonamides, including structures similar to 5-(Trifluoromethyl)pyridazine-3-sulfonamide, have been extensively studied for their antibacterial properties. Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized for use as antibacterial agents, with several compounds exhibiting high antibacterial activity (Azab, Youssef, & El-Bordany, 2013). Microwave-assisted synthesis of sulfonamide derivatives incorporating the pyridazine moiety has also shown significant antibacterial and antifungal activity against various pathogens (Mohamed, Zaky, & Kandile, 2013).

Environmental Remediation

Sulfonamides are persistent pollutants in aquatic environments, contributing to bacterial resistance. The electrochemical degradation of sulfonamides, including sulfadiazine and sulfamethazine, at a boron-doped diamond electrode has been explored, indicating a potential method for the remediation of water contaminated by such compounds (Fabiańska et al., 2014). Furthermore, the adsorption of sulfonamide antibiotics into organophilic zeolite Y has been demonstrated as an effective method for removing these pollutants from water, showcasing an environmentally friendly material for water treatment (Braschi et al., 2010).

Synthesis of New Compounds

The synthesis of novel compounds utilizing sulfonamide structures has been a focus of research for developing new therapeutic agents. For instance, new sulfonamide and amide derivatives of piperazine incorporating the imidazo[1,2-b]pyridazine moiety have been synthesized and screened for antimicrobial activity (Bhatt, Kant, & Singh, 2016). Additionally, synthesizing thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as antitumor and antibacterial agents indicates the versatility of sulfonamide compounds in medicinal chemistry (Hafez, Alsalamah, & El-Gazzar, 2017).

Safety and Hazards

The safety information available indicates that 5-(Trifluoromethyl)pyridazine-3-sulfonamide may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-(trifluoromethyl)pyridazine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3O2S/c6-5(7,8)3-1-4(11-10-2-3)14(9,12)13/h1-2H,(H2,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRDLTWGXVVXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN=C1S(=O)(=O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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